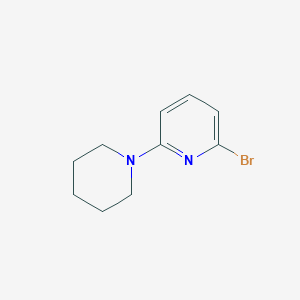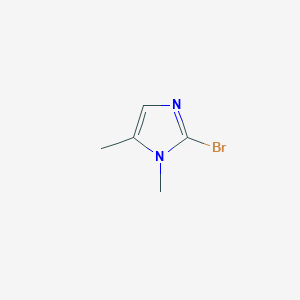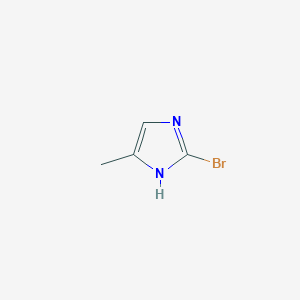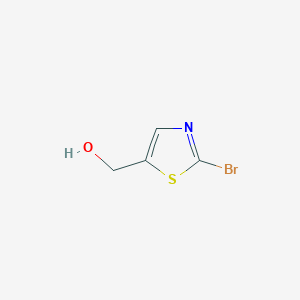
2-(4-溴苯氧基)-N-甲基乙酰胺
描述
The compound 2-(4-bromophenoxy)-N-methylacetamide is a novel chemical entity that has been synthesized for potential applications in various fields, including as a pesticide. The synthesis of this compound involves the reaction of N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate, using N,N-dimethylformamide (DMF) as a solvent. The reaction conditions are optimized to a temperature range of 75-85°C and a reaction time of 4 hours, with a molar ratio of N-methylchloroacetamide to 4-phenoxyphenol of 1.2:1.0. The yield of the compound exceeds 85%, and it has shown promising pharmacological effects against vegetable aphids, comparable to the pesticide fenoxycarb .
Synthesis Analysis
The synthesis of 2-(4-bromophenoxy)-N-methylacetamide is a straightforward process that results in high yields. The use of DMF as a solvent and anhydrous potassium carbonate as a base facilitates the reaction between N-methylchloroacetamide and 4-phenoxyphenol. The reaction temperature and time are critical parameters that have been optimized to ensure the highest yield and purity of the product. The synthesized compound's structure has been confirmed through various spectroscopic methods, including infrared spectroscopy (IR), mass spectrometry (MS), nuclear magnetic resonance (NMR), and elementary analysis .
Molecular Structure Analysis
Although the provided data does not include direct information on the molecular structure analysis of 2-(4-bromophenoxy)-N-methylacetamide, similar compounds have been studied using spectroscopic techniques and density functional theory (DFT). For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using FT-IR, UV-Vis, and X-ray diffraction techniques. The molecular geometry was optimized using DFT, and various analyses such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) were performed to understand the chemical activity and properties of the compound . These techniques could be applied to 2-(4-bromophenoxy)-N-methylacetamide to gain insights into its molecular structure.
Chemical Reactions Analysis
The chemical reactivity and interactions of compounds similar to 2-(4-bromophenoxy)-N-methylacetamide have been investigated using the electrophilicity-based charge transfer (ECT) method and charge transfer analysis. These studies can provide information on how the compound might interact with biological molecules such as DNA bases. The global reactivity parameters obtained from these analyses can predict the compound's behavior in various chemical reactions and its potential as a pharmacological agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-bromophenoxy)-N-methylacetamide can be inferred from its synthesis and molecular structure. The high yield and purity indicate that the compound is stable under the synthesis conditions. The spectroscopic characterization confirms the identity and purity of the compound. However, specific physical properties such as melting point, solubility, and stability under different conditions are not provided in the data. Similarly, the chemical properties such as reactivity with other compounds, toxicity, and environmental impact would require further empirical studies .
科学研究应用
-
Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide
- Application Summary : This compound was used to synthesize a coordination polymer of Ni(II). The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
- Methods of Application : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
- Results : It was determined that the coordination compound exhibits a polymeric structure .
-
2-(4-Bromophenoxy)tetrahydropyran
- Application Summary : This compound can be used to produce 4-bromo-phenol at a temperature of 20°C. It is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- Application Summary : This compound has been shown to exhibit antiviral, anticancer, and antibacterial activities, making it a potential candidate for the treatment of various diseases.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The outcomes of this application were not provided in the source.
- Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide
- Application Summary : This compound was used to synthesize a coordination polymer of Ni(II). The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
- Methods of Application : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
- Results : It was determined that the coordination compound exhibits a polymeric structure .
-
Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide
- Application Summary : This compound was used to synthesize a coordination polymer of Ni(II). The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
- Methods of Application : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
- Results : It was determined that the coordination compound exhibits a polymeric structure .
-
2-(4-Bromophenoxy)tetrahydropyran
- Application Summary : This compound can be used to produce 4-bromo-phenol at a temperature of 20°C. It is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
未来方向
属性
IUPAC Name |
2-(4-bromophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGDOCGPOHQRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428705 | |
| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-methylacetamide | |
CAS RN |
875621-88-8 | |
| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)




![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)







